L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine
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Overview
Description
L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microorganisms and then purified. The choice of method depends on the required yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.
Scientific Research Applications
L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-isoleucyl-L-asparaginyl-L-threonyl-L-alanyl-L-lysyl-L-tryptophyl-L-tryptophyl-L-lysyl-L-threonyl-L-histidyl-L-phenylalanine
- L-Asparaginyl-L-valyl-L-threonyl-L-valine
Uniqueness
L-Threonyl-L-asparaginyl-L-valylglycylglycyl-L-alanyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
651292-02-3 |
---|---|
Molecular Formula |
C25H44N8O10 |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H44N8O10/c1-10(2)19(32-22(39)14(7-15(26)35)31-23(40)18(27)13(6)34)24(41)29-8-16(36)28-9-17(37)30-12(5)21(38)33-20(11(3)4)25(42)43/h10-14,18-20,34H,7-9,27H2,1-6H3,(H2,26,35)(H,28,36)(H,29,41)(H,30,37)(H,31,40)(H,32,39)(H,33,38)(H,42,43)/t12-,13+,14-,18-,19-,20-/m0/s1 |
InChI Key |
IHCMQOKMUWZVRH-VNBPBVSJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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